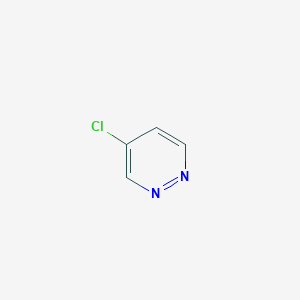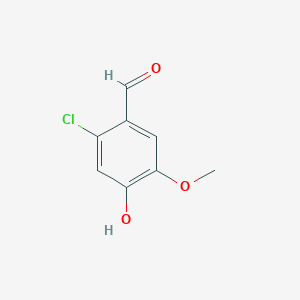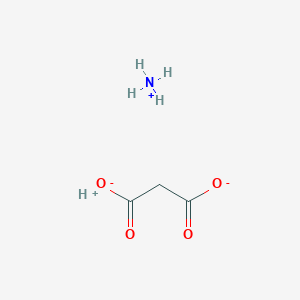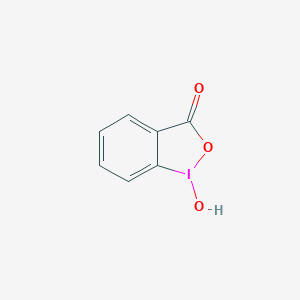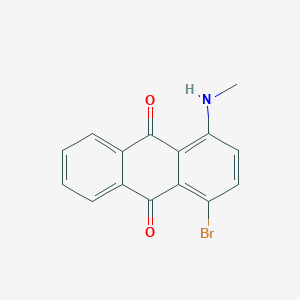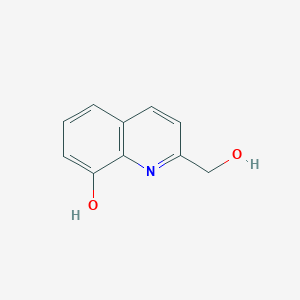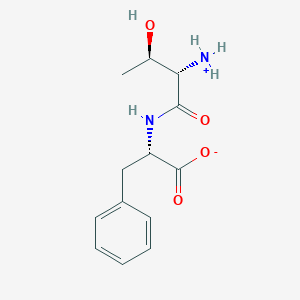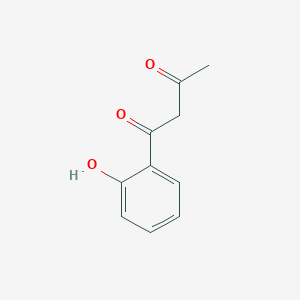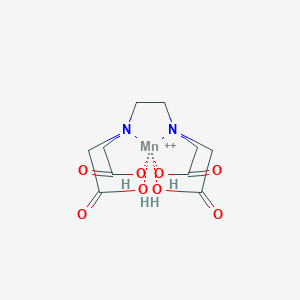
Disodium manganese ethylenediaminetetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium manganese ethylenediaminetetraacetate (DMEDTA) is an organic compound that is a chelating agent used in a variety of scientific applications, including biochemistry, analytical chemistry, and environmental science. DMEDTA is a colorless, water-soluble compound with a molecular weight of 374.2 g/mol. It has the chemical formula C14H20MnN2Na2O8 and is composed of two sodium cations, two ethylenediaminetetraacetic acid (EDTA) anions, and one manganese cation. It is an important compound in the field of analytical chemistry due to its ability to chelate metal ions, and its use in laboratory experiments as a buffer and a chelating agent.
Scientific Research Applications
Reductive Leaching of Manganese Oxide Ores
Disodium manganese ethylenediaminetetraacetate (EDTA) has been utilized in the reductive leaching of manganese oxide ores. Research by Zhang, Wang, Cao, and Zhong (2018) explored this process in detail, revealing the kinetics and mechanisms involved. The study showed that the reaction between manganese(IV) and EDTA/EDTA-2Na forms a coordination complex, EDTA-manganese(II/III), highlighting the potential of this method for manganese extraction from ores in a moderate environment with a pH range of 5–8 (Zhang et al., 2018).
Medical Imaging and Contrast Agents
The manganese complex of EDTA has been studied for its potential as a liver-targeting MRI contrast agent. Islam et al. (2017) designed and synthesized a novel manganese(II) complex based on an EDTA coordination cage, which showed high chelation stability, rapid uptake by liver hepatocytes, and efficient excretion. The kinetic inertness and high R1 relaxivity of the complex, as well as its demonstrated utility in high-sensitivity tumor detection in liver cancer models, highlight its potential in medical imaging (Islam et al., 2017).
Environmental Remediation
In environmental applications, disodium manganese EDTA has been used in the synthesis of mixed iron-manganese oxide nanoparticles for the removal of nickel ions from aqueous solutions. Buccolieri et al. (2017) demonstrated that manganese inclusions in these nanoparticles significantly enhance specific surface area and pore volume, crucial for the efficient removal of Ni2+ from both aqueous samples and food extracts. The possibility of regenerating the nanostructure through a washing treatment in disodium EDTA solution was also highlighted, showcasing its potential in environmental remediation (Buccolieri et al., 2017).
Industrial and Technological Applications
In the industrial sector, disodium EDTA has been incorporated into lubrication systems to improve their properties. Ding, Xu, and Guo (2006) prepared EDTA disodium salt (C10H14N2O8Na2) nanoparticles to enhance the lubrication properties of lamellar liquid crystals, demonstrating the potential of EDTA-2Na in improving industrial lubrication systems (Ding, Xu, & Guo, 2006).
Corrosion Mitigation
Disodium EDTA has also shown promise in corrosion mitigation. Jessima et al. (2021) investigated the performance of disodium EDTA functionalized chitosan biomacromolecule in corrosion inhibition for mild steel, revealing an inhibition efficiency of 96.63% and affirming the compound's coordinating properties with metal ions. This underscores the potential of disodium EDTA in protecting metal structures and components from corrosion (Jessima et al., 2021).
Mechanism of Action
Target of Action
Disodium Manganese EDTA primarily targets metal ions in the body, particularly manganese ions . The compound’s chelating properties allow it to bind to these ions, forming stable, water-soluble complexes . This interaction plays a crucial role in various biochemical processes, as it can influence the bioavailability of essential metal ions.
Mode of Action
The compound operates through a process known as chelation . This involves the formation of multiple coordinate bonds between a polydentate (multiple-bond-forming) ligand and a single central atom . In this case, the Disodium Manganese EDTA forms a chelate with manganese ions . This interaction results in the stabilization of the metal ion and prevention of unwanted chemical reactions that could disrupt biological processes .
Biochemical Pathways
The chelation process can impact various biochemical pathways. For instance, in the context of agriculture, Disodium Manganese EDTA is used to deliver essential manganese ions to plants . Manganese is a vital component of several enzymes involved in photosynthesis, nitrogen metabolism, and other plant physiological processes . By ensuring the controlled release and utilization of manganese, Disodium Manganese EDTA can enhance these biochemical pathways .
Pharmacokinetics
The pharmacokinetics of Disodium Manganese EDTA, like other EDTA compounds, involve absorption, distribution, and elimination processes . When administered, it is poorly absorbed from the gastrointestinal tract . It distributes to various organs such as the liver and kidneys . The compound is primarily eliminated through urine and feces, remaining largely unchanged in the body .
Result of Action
The primary result of Disodium Manganese EDTA’s action is the controlled release of manganese ions, which can then participate in various biological processes . In agriculture, for example, this can lead to enhanced plant growth and development . In other contexts, the chelation of metal ions can prevent their participation in harmful reactions, thereby mitigating potential damage .
Action Environment
The action of Disodium Manganese EDTA can be influenced by various environmental factors. For instance, the pH of the solution can affect the stability of the chelate formed . Moreover, in agricultural applications, factors such as soil type and temperature can impact the compound’s efficacy . Therefore, understanding these environmental influences is crucial for optimizing the use of Disodium Manganese EDTA.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Disodium manganese EDTA plays a significant role in biochemical reactions. It acts as a chelating agent, binding to metal ions such as iron (Fe2+/Fe3+) and calcium ions (Ca2+), forming water-soluble complexes even at neutral pH . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of Disodium manganese EDTA on cells and cellular processes are diverse. It can influence cell function by altering the availability of certain metal ions, which can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of medicine, it is used as an anticoagulant for blood samples, where it chelates the calcium present in the blood specimen, arresting the coagulation process and preserving blood cell morphology .
Molecular Mechanism
Disodium manganese EDTA exerts its effects at the molecular level through its chelating properties. It binds to metal ions, forming stable complexes that can influence the activity of enzymes and other biomolecules . This can lead to changes in gene expression and enzyme activity, depending on the specific biomolecules and metal ions involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Disodium manganese EDTA can change over time. It has been observed that the reductive leaching process of manganese oxide ores by Disodium manganese EDTA can be described by the Avrami model . This suggests that the compound’s effects on cellular function may vary over time, potentially due to changes in its stability, degradation, or long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Disodium manganese EDTA can vary with different dosages in animal models. For instance, a study conducted on mice showed that there were no visible signs of toxicity in any group treated with Disodium manganese EDTA . The study also noted that histological evaluations revealed inflammatory lesions in the kidneys at higher dosages, suggesting potential adverse effects at high doses .
Metabolic Pathways
Disodium manganese EDTA is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For instance, it is known to participate in the pathogenesis of neurodegenerative diseases, where both genetic predisposition and environmental factors play important roles .
Transport and Distribution
Disodium manganese EDTA is transported and distributed within cells and tissues through various mechanisms. It is known to be transported by a multitude of transport proteins from diverse gene families . Its distribution within cells and tissues can be influenced by its interactions with these transporters or binding proteins .
Subcellular Localization
The subcellular localization of Disodium manganese EDTA can affect its activity or function. It has been observed that a member of the cation diffusion facilitator family, MTP9, is a critical player in the radial transport of manganese out of root exodermis and endodermis cells and into the root stele . This suggests that Disodium manganese EDTA may also have specific subcellular localizations that influence its activity or function.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Disodium manganese ethylenediaminetetraacetate can be achieved through a multistep process involving the reaction of ethylenediaminetetraacetic acid (EDTA) with manganese oxide and sodium hydroxide.", "Starting Materials": [ "Ethylenediaminetetraacetic acid (EDTA)", "Manganese oxide", "Sodium hydroxide", "Distilled water" ], "Reaction": [ "Step 1: Dissolve 10 g of EDTA in 100 mL of distilled water.", "Step 2: Add 5 g of manganese oxide to the EDTA solution while stirring continuously.", "Step 3: Gradually add 20 g of sodium hydroxide to the mixture and stir for 30 minutes.", "Step 4: Adjust the pH of the mixture to 7.0 using hydrochloric acid.", "Step 5: Filter the resulting solution to remove any impurities.", "Step 6: Add 10 g of sodium hydroxide to the filtered solution and stir for 1 hour.", "Step 7: Adjust the pH of the solution to 7.0 using hydrochloric acid.", "Step 8: Filter the solution again to obtain Disodium manganese ethylenediaminetetraacetate as a solid product." ] } | |
CAS RN |
15375-84-5 |
Molecular Formula |
C10H20MnN2Na2O11 |
Molecular Weight |
445.19 g/mol |
IUPAC Name |
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese;trihydrate |
InChI |
InChI=1S/C10H16N2O8.Mn.2Na.3H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;3*1H2/q;;2*+1;;;/p-2 |
InChI Key |
JYAYGYJULFAGRG-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Mn+2] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.O.[Na+].[Na+].[Mn] |
Other CAS RN |
73637-20-4 15375-84-5 |
physical_description |
Dry Powder; Liquid, Other Solid; Pellets or Large Crystals; Liquid; Dry Powder, Other Solid; Other Solid Off-white odorless powder; [Alfa Aesar MSDS] |
Related CAS |
482-54-2 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




